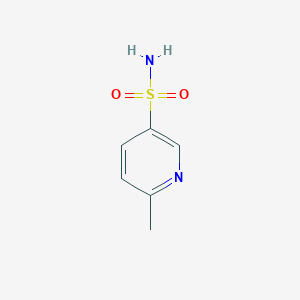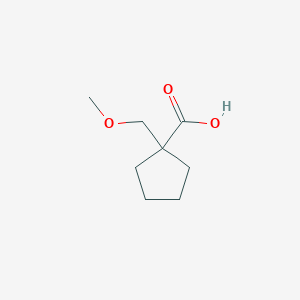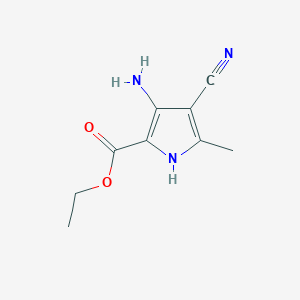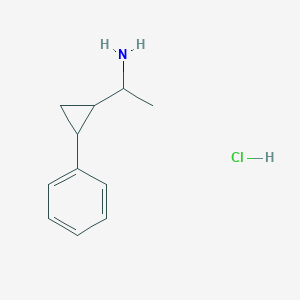
1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride
Übersicht
Beschreibung
“1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1212189-77-9 . It has a molecular weight of 197.71 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-phenylcyclopropyl)ethanamine hydrochloride . The Inchi Code is 1S/C11H15N.ClH/c1-8(12)10-7-11(10)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Branched Tryptamines
A study by Salikov et al. (2017) investigated the rearrangement of cyclopropylketone arylhydrazones to form tryptamine derivatives. This research is significant for the synthesis of enantiomerically pure tryptamine, with (R,R)-(2-phenylcyclopropyl)ethanone yielding (S)-α-phenyltryptamine derivative with high enantiomeric excess (Salikov et al., 2017).
Anti-Influenza Virus Activity
Research conducted by Oka et al. (2001) focused on the development of anti-influenza virus agents through the synthesis of novel tricyclic compounds with unique amine moieties. Their study found that a particular compound showed potent anti-influenza A virus activity and was well tolerated in mice, indicating its potential as a novel anti-influenza agent (Oka et al., 2001).
Stereochemistry in Cyclopropane Formation
Casey and Strotman (2004) explored the reaction of specific compounds with organometallic complexes, leading to the formation of cyclopropanes with defined stereochemistry. This research is crucial for understanding the mechanisms of cyclopropane formation in organic chemistry (Casey & Strotman, 2004).
Synthesis of Functionalized Macrocycle
Bernhardt et al. (2004) discussed the reaction between ethane-1,2-diamine and dichloropivalic acid, leading to tetra-amine derivatives. This study is relevant in the synthesis of macrocycles, contributing to the field of supramolecular chemistry (Bernhardt et al., 2004).
Synthesis of Tetracyclic Dihydroquinazolines
Marinho and Proença (2016) investigated the synthesis of tetracyclic dihydroquinazolines, which are important in various pharmaceutical applications. This research presents a new methodology for synthesizing these compounds (Marinho & Proença, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-phenylcyclopropyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8(12)10-7-11(10)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYRHUJHDXQFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



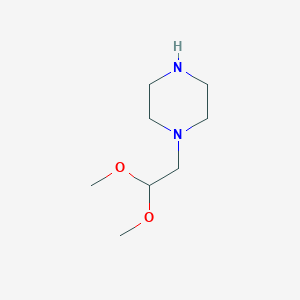
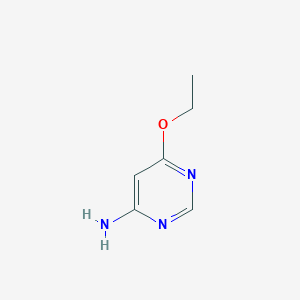

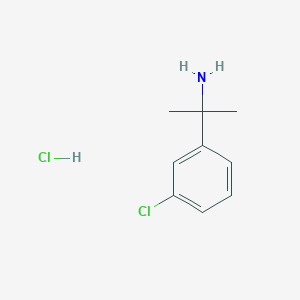
![3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1419527.png)
![2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride](/img/structure/B1419528.png)
